H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH
CAS No.: 156707-52-7
Cat. No.: VC21284167
Molecular Formula: C53H84N12O16
Molecular Weight: 1145.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156707-52-7 |
|---|---|
| Molecular Formula | C53H84N12O16 |
| Molecular Weight | 1145.3 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
| Standard InChI | InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |
| Standard InChI Key | VWRHOUYEKBHWHB-FZGLSYQKSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| SMILES | CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
The compound "H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH" is a synthetic peptide composed of ten amino acid residues. Each residue is represented by its standard three-letter abbreviation, and the structure terminates with a free carboxylic acid group (-OH). Such peptides are commonly studied for their biological activities, structural properties, and potential therapeutic applications.
Synthesis
Peptides like "H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH" are typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for sequential addition of amino acids to a growing peptide chain anchored to a resin. Protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) are often employed to prevent unwanted side reactions during synthesis.
Biological Relevance
Peptides with sequences similar to "H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH" are often studied for their ability to mimic natural protein fragments or act as signaling molecules. Potential applications include:
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Enzyme Inhibition: Peptides can inhibit enzymes by mimicking natural substrates.
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Receptor Binding: They may interact with specific receptors to modulate biological pathways.
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Drug Delivery: Peptides can serve as carriers for targeted drug delivery.
Potential Applications
Peptides like "H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH" have been explored in various fields:
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Pharmaceuticals: As therapeutic agents for diseases like cancer or metabolic disorders.
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Biotechnology: In the design of biosensors or biomaterials.
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Research Tools: For studying protein-protein interactions or enzyme kinetics.
Challenges in Peptide Research
While peptides offer significant potential, challenges include:
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Stability: Susceptibility to enzymatic degradation in vivo.
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Synthesis Costs: High cost associated with long or complex sequences.
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Delivery Issues: Difficulty in crossing cell membranes or entering systemic circulation.
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